molecular formula C5H6F3NO B6359375 4-(Trifluoromethoxy)butyronitrile, 97% CAS No. 1301738-94-2

4-(Trifluoromethoxy)butyronitrile, 97%

Cat. No. B6359375
CAS RN: 1301738-94-2
M. Wt: 153.10 g/mol
InChI Key: QTXOKOJKGITLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethoxy)butyronitrile, or 4-TFMBN, is a highly versatile and useful compound in the scientific research field. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-TFMBN has a wide range of applications due to its high purity, excellent solubility in various solvents, and low toxicity. It is an important intermediate in the synthesis of many compounds and can be used in the production of various drugs, agrochemicals, and other organic compounds.

Scientific Research Applications

4-TFMBN is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is an important intermediate in the synthesis of various drugs and can be used in the production of various drugs, agrochemicals, and other organic compounds. 4-TFMBN is also used in the synthesis of various organometallic compounds, such as palladium-catalyzed carbon-carbon bond formation and Suzuki-Miyaura cross-coupling reactions. Additionally, 4-TFMBN is used as a reagent in the synthesis of thioureas, imidazoles, and other heterocyclic compounds.

Mechanism of Action

4-TFMBN is an important intermediate in the synthesis of various drugs and other organic compounds. The mechanism of action involves a nucleophilic substitution reaction, in which the trifluoromethyl group of the 4-TFMBN molecule is replaced by a nucleophilic group. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
4-TFMBN is a highly versatile and useful compound in the scientific research field. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Due to its high purity and excellent solubility in various solvents, 4-TFMBN has a wide range of applications. However, due to its low toxicity, 4-TFMBN has no known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-TFMBN in lab experiments include its high purity, excellent solubility in various solvents, and low toxicity. Additionally, it is an important intermediate in the synthesis of various drugs and other organic compounds. However, there are some limitations to using 4-TFMBN in lab experiments. For example, the reaction may require a base, such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature.

Future Directions

For 4-TFMBN include further research into its applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, research into the mechanism of action and the biochemical and physiological effects of 4-TFMBN should be conducted. Finally, further research into the advantages and limitations of using 4-TFMBN in lab experiments should be conducted.

Synthesis Methods

4-TFMBN can be synthesized from trifluoromethyl bromide and butyronitrile in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dimethyl sulfoxide, dichloromethane, or acetonitrile. The reaction is typically carried out at room temperature and the product is isolated by precipitation or distillation.

properties

IUPAC Name

4-(trifluoromethoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)10-4-2-1-3-9/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXOKOJKGITLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)COC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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